molecular formula C27H27NO7 B13623531 (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid

Cat. No.: B13623531
M. Wt: 477.5 g/mol
InChI Key: GKPCKILUUCGAMP-JOCHJYFZSA-N
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Description

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA).

    Formation of the Amino Acid Backbone: The protected amino group is then coupled with a suitable carboxylic acid derivative to form the amino acid backbone.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated peptide synthesizers and large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can target the carbonyl groups.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can be used as a building block for more complex molecules. Its Fmoc-protected amino group makes it useful in peptide synthesis.

Biology

The compound’s structural features may allow it to interact with biological macromolecules, making it a candidate for studying protein-ligand interactions.

Medicine

Potential medicinal applications include the development of new drugs, particularly those targeting specific proteins or enzymes.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The Fmoc group can be removed under basic conditions, revealing the free amino group, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-({[(tert-Butoxycarbonyl)amino]-3-(3,4,5-trimethoxyphenyl)propanoic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.

    (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid: Similar structure but without the methoxy groups on the phenyl ring.

Uniqueness

The presence of the trimethoxyphenyl group and the Fmoc protecting group makes (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid unique. These features can influence its reactivity and interactions with other molecules, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C27H27NO7

Molecular Weight

477.5 g/mol

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3,4,5-trimethoxyphenyl)propanoic acid

InChI

InChI=1S/C27H27NO7/c1-32-23-12-16(13-24(33-2)26(23)34-3)22(14-25(29)30)28-27(31)35-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-13,21-22H,14-15H2,1-3H3,(H,28,31)(H,29,30)/t22-/m1/s1

InChI Key

GKPCKILUUCGAMP-JOCHJYFZSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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